Boc-Asp(OtBu)-OH.DCHA
Description
Significance of Protecting Groups in Contemporary Organic Synthesis
Protecting groups are essential tools in multistep organic synthesis, enabling chemists to achieve chemoselectivity in complex molecules. wikipedia.org By temporarily masking a reactive functional group, these molecular shields prevent it from participating in a chemical reaction, thereby guiding the transformation to the desired site. wikipedia.orgnumberanalytics.com This strategy is particularly crucial in the synthesis of intricate molecules like natural products, pharmaceuticals, and biopolymers such as peptides and oligonucleotides. numberanalytics.comnih.gov
The ideal protecting group should be easy to introduce and remove under mild conditions, stable to the reaction conditions it is meant to endure, and should not introduce additional reactive centers into the molecule. weebly.com Beyond just preventing unwanted reactions, protecting groups can offer other benefits. They can improve the solubility of highly polar molecules like amino acids and sugars in organic solvents, enhance crystallinity to facilitate purification, and modify the biological activity of a substance. labinsights.nl The strategic use of protecting groups can significantly streamline a synthetic route, making the construction of complex molecular architectures more efficient and viable. numberanalytics.com
Historical Context and Evolution of Amino Acid Protection Strategies
The concept of protecting functional groups has been a cornerstone of organic synthesis for over a century. In the realm of peptide chemistry, the need for such strategies became acutely apparent in early attempts to link amino acids together. Without protection, the reaction of two different amino acids results in a complex mixture of products, including dipeptides of various sequences (e.g., AA, BB, AB, BA) and longer polymers, making the synthesis of a specific peptide a formidable challenge. weebly.com
Early strategies often involved simple N-acylation or C-esterification, but these methods lacked the necessary orthogonality for complex syntheses. A significant breakthrough came with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. This group could be removed by catalytic hydrogenolysis, a method that did not affect the peptide bond.
The advent of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield in the 1960s, revolutionized the field and spurred the development of new protecting groups. wikipedia.org This technique, where the growing peptide chain is anchored to a solid support, simplified the purification process and allowed for automation. weebly.com The Boc (tert-butyloxycarbonyl) protecting group, which is labile to mild acid, became a cornerstone of one of the two major SPPS strategies. The other widely used strategy employs the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed by a base. wikipedia.org The evolution of these and other protecting groups has been driven by the need for greater efficiency, orthogonality (the ability to remove one protecting group without affecting others), and compatibility with an expanding array of amino acid functionalities. wikipedia.orgpeptide.com
Strategic Position of Boc-Asp(OtBu)-OH.DCHA within Protected Aspartic Acid Chemistry
Aspartic acid, with its side-chain carboxylic acid, presents a particular challenge in peptide synthesis. This side-chain carboxyl group is reactive and must be protected to prevent side reactions, such as the formation of aspartimide, which can lead to impurities. google.com Various protecting groups have been developed for the aspartic acid side chain, each with its own advantages and disadvantages.
This compound holds a strategic position within this chemical landscape. In this compound, the α-amino group is protected by a Boc group, and the side-chain (β-carboxyl) is protected as a tert-butyl (OtBu) ester. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the compound's stability, crystallinity, and solubility, making it easier to handle and purify. chemimpex.comchemimpex.com
The combination of the Boc and OtBu protecting groups is particularly well-suited for Boc-based solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com Both groups are acid-labile but require different strengths of acid for their removal. The Boc group on the α-amino can be selectively removed with a milder acid like trifluoroacetic acid (TFA), allowing for the step-wise addition of the next amino acid in the peptide chain. The more robust OtBu group on the side chain, however, remains intact during this process and is typically removed at the end of the synthesis during the final cleavage of the peptide from the resin support, often using a stronger acid like hydrogen fluoride (B91410) (HF). peptide.com This orthogonality is crucial for the successful synthesis of complex peptides containing aspartic acid. wikipedia.org
Compound Data
Below are tables detailing the properties of the compounds discussed in this article.
This compound
| Property | Value |
| CAS Number | 1913-12-8 sigmaaldrich.comchemsrc.comglpbio.comscimplify.com |
| Molecular Formula | C25H46N2O6 chemsrc.comscimplify.com |
| Molecular Weight | 470.64 g/mol chemimpex.comchemimpex.comchemsrc.com |
| Appearance | White to off-white powder chemimpex.com |
| Melting Point | 140-145 °C chemimpex.com |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) biocrick.com |
| Primary Application | Peptide synthesis chemimpex.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRDWOMNDCKEJ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1913-12-8 | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1913-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl hydrogen N-((tert-butoxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001913128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-butyl hydrogen N-[(tert-butoxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc Asp Otbu Oh.dcha and Its Derivatives
Strategies for Carboxyl Group Protection in Aspartic Acid Derivatives
The synthesis of Boc-Asp(OtBu)-OH commences with the selective protection of the two carboxylic acid groups of aspartic acid. This is a critical step to prevent their unwanted participation in subsequent reactions.
Regioselective Esterification Approaches for Beta-Carboxyl Protection
The primary challenge in protecting aspartic acid lies in differentiating between the α- and β-carboxyl groups. Regioselective esterification aims to selectively protect the β-carboxyl group, leaving the α-carboxyl group available for peptide bond formation.
One common strategy involves the reaction of aspartic acid with isobutene in the presence of a strong acid catalyst, such as anhydrous p-toluenesulfonic acid, in a suitable solvent like dichloromethane (B109758). google.com This reaction typically yields a mixture of the desired β-tert-butyl ester (Asp(OtBu)), the α-tert-butyl ester (Asp-OtBu), and the di-tert-butyl ester (Asp(OtBu)2). google.com The reaction temperature is often maintained at low levels, for instance, between -10 to -5 °C, to control the reaction rate and improve selectivity. google.com
Another approach utilizes tert-butyl acetate (B1210297) as the source of the tert-butyl group, with the reaction proceeding at a slightly higher temperature range of 15-20 °C. google.com Following the esterification, a separation process is required to isolate the desired β-ester from the isomeric mixture. This can be achieved by adjusting the pH of the reaction mixture. At a pH of 8-9, the di-ester can be extracted into an organic phase like tert-butyl acetate, while the mono-ester mixture remains in the aqueous phase for further processing. google.com
Enzymatic catalysis presents a milder and often more selective alternative. Lipases or esterases can favor the formation of the β-ester under specific conditions. For instance, pig liver esterase (PLE) has been shown to selectively hydrolyze the α-ester group of N-protected aspartic acid diesters, yielding the corresponding β-ester. google.com
| Method | Reagents | Key Parameters | Outcome |
| Acid-catalyzed Esterification | Aspartic acid, isobutene, p-toluenesulfonic acid | Low temperature (-10 to -5 °C) | Mixture of α-ester, β-ester, and di-ester |
| Acid-catalyzed Transesterification | Aspartic acid, tert-butyl acetate | Moderate temperature (15-20 °C) | Mixture of α-ester, β-ester, and di-ester |
| Enzymatic Hydrolysis | N-protected aspartic acid diester, Pig Liver Esterase (PLE) | Controlled pH and temperature | Regioselective hydrolysis of the α-ester to yield the β-ester |
Orthogonal Protection Schemes for Aspartate Side Chains
In complex peptide synthesis, particularly for creating cyclic or modified peptides, orthogonal protection schemes are essential. nih.gov Orthogonality refers to the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of one functional group without affecting others. nih.goviris-biotech.de
The Boc/tBu (tert-butyloxycarbonyl/tert-butyl) protection strategy is a widely used orthogonal pair. iris-biotech.de In the context of Boc-Asp(OtBu)-OH, both the N-α-Boc group and the β-carboxyl-OtBu group are acid-labile. However, their removal conditions can be modulated. The Boc group can often be removed with milder acidic conditions, such as trifluoroacetic acid (TFA), while the tert-butyl ester requires stronger acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.com
For more advanced synthetic strategies, other protecting groups can be employed for the aspartate side chain. For example, the 2-phenylisopropyl (2-PhiPr) group offers significant protection against aspartimide formation, a common side reaction, and can be removed with 1% TFA. sigmaaldrich.com The Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-N-phenylamino}benzyloxy) group is another example of a quasi-orthogonal protecting group, stable to TFA but cleaved by hydrazine. sigmaaldrich.com
| Protecting Group Combination | N-α Protection | β-Carboxyl Protection | Deprotection Conditions |
| Boc/tBu | Boc | tert-Butyl (tBu) | Boc: Mild acid (e.g., TFA); tBu: Strong acid (e.g., HF) iris-biotech.depeptide.com |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu) | Fmoc: Base (e.g., piperidine); tBu: Acid (e.g., TFA) iris-biotech.de |
| Boc/2-PhiPr | Boc | 2-Phenylisopropyl (2-PhiPr) | 2-PhiPr: 1% TFA sigmaaldrich.com |
| Boc/Dmab | Boc | Dmab | Dmab: 2% Hydrazine in DMF sigmaaldrich.com |
N-alpha-Amino Protection via the tert-Butyloxycarbonyl (Boc) Group
With the β-carboxyl group protected, the next step is the protection of the α-amino group. The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis due to its favorable properties. rsc.org
Introduction Methods for the Boc Protecting Group
The most common method for introducing the Boc group is through the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)2O). organic-chemistry.orggoogle.com This reaction is typically carried out in the presence of a base. organic-chemistry.org The choice of base and solvent system can be critical for achieving high yields and purity. For instance, using a mixture of acetone (B3395972) and water as the solvent with triethylamine (B128534) as the base has been shown to be an efficient method. google.com
Other reagents have also been developed for Boc protection. BOC-ON, or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, reacts rapidly with amino acids at room temperature in an aqueous dioxane solution with triethylamine to give excellent yields of the N-Boc protected amino acid. peptide.com Newer reagents like Boc-DMT (4-(Boc-oxy)-6-methoxy-1,3,5-triazine) have been developed to work effectively in aqueous media, offering a more environmentally friendly approach. organic-chemistry.org
Chemical Stability and Selectivity Considerations of the Boc Group in Multi-Step Syntheses
The Boc group exhibits a valuable combination of stability and lability. It is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for subsequent chemical manipulations at other parts of the molecule without premature deprotection of the α-amino group. highfine.com
The key feature of the Boc group is its susceptibility to cleavage under mild acidic conditions. rsc.orghighfine.com This is typically achieved using trifluoroacetic acid (TFA). The acid-catalyzed removal proceeds through the formation of a tert-butyl cation, which then decomposes to isobutene, a volatile gas. highfine.com This clean decomposition minimizes side reactions. highfine.com The acid lability of the Boc group makes it orthogonal to other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS). peptide.comrsc.org
Dicyclohexylamine (B1670486) (DCHA) Salt Formation
The final step in the synthesis of the title compound is the formation of the dicyclohexylamine (DCHA) salt. Boc-Asp(OtBu)-OH is often an oil or a solid that can be difficult to purify by crystallization. peptide.com By reacting it with dicyclohexylamine, a stable, crystalline salt is formed. peptide.com
This process is generally straightforward. The crude, oily Boc-Asp(OtBu)-OH is dissolved in a suitable organic solvent, such as ether or ethyl acetate, and a stoichiometric amount of dicyclohexylamine is added. peptide.com The dicyclohexylammonium (B1228976) salt then precipitates out of the solution and can be easily collected by filtration and further purified by recrystallization. peptide.com This salt formation provides a convenient method for the purification and storage of the protected amino acid derivative, ensuring its stability and ease of handling for subsequent use in peptide synthesis. sigmaaldrich.compeptide.com
Influence of DCHA on Crystallinity, Handling, and Storage Stability
The conversion of the oily or amorphous free acid of Boc-Asp(OtBu)-OH into its DCHA salt provides significant advantages in terms of its physical characteristics.
Crystallinity: The most significant advantage is the induction of crystallinity. vulcanchem.com The salt, Boc-Asp(OtBu)-OH.DCHA, is a crystalline solid, which is much easier to handle, weigh, and purify compared to the often-oily free acid. bachem.comresearchgate.net This crystalline nature ensures a higher degree of purity, often exceeding 98%. sigmaaldrich.comchemimpex.comchemimpex.com
Handling: Solid, crystalline products are inherently easier to manage in a laboratory or industrial setting than oils or amorphous solids. bachem.com They are less prone to clumping and are more easily transferred and weighed accurately. The DCHA salt form also improves solubility in certain organic solvents, which can be beneficial for specific applications.
Storage Stability: Salt formation enhances the stability of the protected amino acid. bachem.comatamanchemicals.comvulcanchem.com Amino acids with protecting groups can be sensitive to degradation over time. The DCHA salt form is generally more stable and can be stored for extended periods, typically at temperatures between 0°C and 8°C, without significant decomposition. chemimpex.comchemimpex.com Some sources indicate stability at temperatures up to 30°C. sigmaaldrich.com
Table 1: Physical Properties of Boc-Asp(OtBu)-OH Isomer Salts
| Property | L-Isomer: Boc-L-Asp(OtBu)-OH.DCHA | D-Isomer: Boc-D-Asp(OtBu)-OH.DCHA |
|---|---|---|
| CAS Number | 1913-12-8 chemimpex.com | 200334-95-8 chemimpex.com |
| Molecular Formula | C13H23NO6·C12H23N chemimpex.com | C13H23NO6·C12H23N chemimpex.com |
| Molecular Weight | 470.6 g/mol chemimpex.com | 470.6 g/mol chemimpex.com |
| Appearance | White to off-white powder chemimpex.com | White powder chemimpex.com |
| Melting Point | 140-145 °C chemimpex.com | 138-144 °C chemimpex.com |
| Optical Rotation | [a]D20 = +19 ± 2º (c=1 in EtOH) chemimpex.com | [a]D25 = -16.0 ± 2º (c=1 in MeOH) chemimpex.com |
| Purity (HPLC) | ≥ 98.5% chemimpex.com | ≥ 98% chemimpex.com |
| Storage | 0-8°C chemimpex.com | 0-8°C chemimpex.com |
Stereoselective Synthesis of this compound Isomers
The stereochemical integrity of amino acid derivatives is paramount for their application in peptide and pharmaceutical synthesis. The synthesis of both L- and D-isomers of this compound requires carefully controlled stereoselective methods.
Enantioselective Preparation of L-Boc-Asp(OtBu)-OH.DCHA
The synthesis of the L-isomer typically starts from commercially available L-aspartic acid. A common route involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the side-chain carboxylic acid as a tert-butyl (OtBu) ester. orgsyn.orgambeed.com The α-amino group is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The side-chain esterification can be achieved through various methods, often involving isobutylene (B52900) or tert-butyl acetate under acidic conditions. A three-step procedure starting from Boc-L-Asp-OtBu has been described for the preparation of related versatile intermediates. orgsyn.org Once the fully protected Boc-L-Asp(OtBu)-OH is formed, it is treated with dicyclohexylamine to precipitate the crystalline DCHA salt, facilitating its purification. thieme-connect.de
Synthesis of D-Boc-Asp(OtBu)-OH.DCHA
The synthesis of the D-enantiomer follows a parallel pathway, starting from D-aspartic acid. frontiersin.org The protection strategy is analogous to that of the L-isomer, involving Boc protection of the α-amino group and tert-butyl esterification of the β-carboxyl group. For instance, research on β,β-dimethylated amino acids has utilized PhFl-D-Asp(OMe)-OtBu as a starting material, which is derived from D-aspartic acid, showcasing synthetic manipulations on the D-enantiomer backbone. acs.org After the synthesis of the free acid, Boc-D-Asp(OtBu)-OH, it is isolated and purified as its DCHA salt to ensure high purity and stability. chemimpex.com
Mitigation of Epimerization during Synthetic Transformations
Epimerization, or racemization at the α-carbon, is a significant risk during peptide synthesis, particularly for activated amino acids. peptide.combibliomed.orgnih.gov The activation of the carboxylic acid for peptide bond formation can create a racemizable intermediate. nih.gov For aspartic acid derivatives, a major pathway for racemization is through the formation of an aspartimide, a cyclic imide intermediate. peptide.comresearchgate.net This side reaction can occur under both acidic and basic conditions and leads to a loss of stereochemical purity. peptide.combibliomed.orgresearchgate.net
Several strategies are employed to mitigate epimerization:
Use of Bulky Protecting Groups: The use of bulky side-chain esters, such as the tert-butyl ester in Boc-Asp(OtBu)-OH, helps to sterically hinder the formation of the aspartimide intermediate. peptide.comresearchgate.net
Controlled Reaction Conditions: Careful control of pH, temperature, and reaction time is crucial. For example, during the liberation of the free acid from its DCHA salt, using cold solvents can be beneficial when acid-labile protecting groups are present. bachem.com
Addition of Racemization Suppressors: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its chlorinated derivatives are often included during the coupling steps in peptide synthesis. peptide.com These additives can suppress racemization by forming active esters that are less prone to epimerization. peptide.com
Green Chemistry Principles Applied to this compound Synthesis
The pharmaceutical and chemical industries are increasingly focused on adopting greener and more sustainable manufacturing processes. rsc.orgnih.gov Peptide synthesis, traditionally reliant on hazardous solvents and reagents, is a key area for improvement. rsc.orgadvancedchemtech.com
The synthesis of building blocks like this compound is being re-evaluated to reduce its environmental impact. Key areas of focus include:
Solvent Replacement: A major goal is to replace hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are classified as substances of very high concern. rsc.orgmdpi.com Research is ongoing to find greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and various ethers and carbonates that have better environmental and safety profiles. nih.govmdpi.com Some studies have explored binary mixtures of green solvents to optimize resin swelling and reagent solubility. rsc.org Water has also been investigated as a solvent, requiring the development of water-compatible protecting groups. advancedchemtech.comwiley.com
Safer Reagents: Efforts are being made to replace hazardous reagents. For example, in peptide coupling, benzotriazole-based reagents are being substituted with safer alternatives like OxymaPure. mdpi.com For Fmoc deprotection, the standard base piperidine (B6355638) is being replaced with less hazardous alternatives like 4-methylpiperidine. advancedchemtech.com
While specific green synthesis routes for this compound are not extensively detailed in the provided results, the general principles of green chemistry in peptide synthesis are directly applicable to its production and subsequent use. rsc.orgiris-biotech.dethermofisher.com The selection of greener solvents for the protection reactions and for the workup and crystallization of the DCHA salt would represent a significant step towards a more sustainable process.
Applications of Boc Asp Otbu Oh.dcha in Advanced Organic Synthesis
Peptide Synthesis Methodologies
Boc-Asp(OtBu)-OH.DCHA is extensively utilized in the primary methodologies of peptide synthesis, including both solid-phase and solution-phase strategies. sigmaaldrich.comsigmaaldrich.com Its application is critical for introducing aspartic acid residues into a growing peptide chain while preventing unwanted side reactions at both the α-amino group and the side-chain carboxyl group. peptide.com
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is a dominant technique in which a peptide is assembled sequentially while anchored to an insoluble polymer support. This compound is a key reagent in several SPPS strategies. sigmaaldrich.comsigmaaldrich.com
The original SPPS methodology, developed by R.B. Merrifield, is the Boc/Benzyl (B1604629) (Bzl) strategy. csic.es In this approach, the temporary N-α-amino protecting group is the acid-labile Boc group, while "permanent" side-chain protecting groups are typically benzyl-based ethers and esters, which are cleaved only at the end of the synthesis by strong acids like anhydrous hydrogen fluoride (B91410) (HF). wiley-vch.de
Boc-Asp(OtBu)-OH fits seamlessly into this strategy as a side-chain protected aspartic acid derivative. wiley-vch.de The OtBu (tert-butyl) ester on the side chain is stable to the conditions used for the repetitive cleavage of the N-α-Boc group (e.g., trifluoroacetic acid, TFA, in dichloromethane). peptide.com This differential acid lability is the key to the strategy's success. While the Boc group is removed at every cycle, the OtBu group remains intact, preventing side-chain branching. Both the OtBu and Bzl protecting groups are then typically removed simultaneously during the final cleavage step from the resin with a strong acid. peptide.comrsc.org The use of organosilanes can sometimes be employed to minimize the premature loss of benzyl-based protecting groups during the repetitive TFA deprotection cycles. wiley-vch.de
| Protecting Group | Lability Condition (Cleavage Reagent) | Role in Boc/Bzl SPPS |
| Boc (N-α) | Mild Acid (e.g., TFA) | Temporary; removed at each cycle |
| OtBu (Asp Side-Chain) | Strong Acid (e.g., HF) | Permanent; removed during final cleavage |
| Bzl (General Side-Chain) | Strong Acid (e.g., HF), Hydrogenolysis | Permanent; removed during final cleavage |
This interactive table summarizes the roles and cleavage conditions for protecting groups in the Boc/Bzl strategy.
Modern peptide synthesis predominantly uses the Fmoc/tBu strategy, which is considered an orthogonal system. iris-biotech.de In this method, the N-α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de
While this compound is not used for the standard chain elongation in Fmoc-SPPS (which requires an Fmoc-protected amino acid like Fmoc-Asp(OtBu)-OH), its protecting groups are central to the concept of orthogonality that underpins this chemistry. iris-biotech.deorganic-chemistry.org The stability of the Boc group to the basic conditions (e.g., piperidine) used to remove the Fmoc group allows for unique applications. organic-chemistry.org For instance, a completed peptide on-resin, synthesized via the Fmoc/tBu method, could be modified at a specific lysine (B10760008) side chain. The lysine's side-chain protecting group could be selectively removed, and a Boc-Asp(OtBu)-OH molecule could be coupled to it. Subsequently, the Boc group could be removed with acid without affecting the tBu-based protecting groups on other residues, enabling further specific modifications. This highlights the power of having multiple protecting groups that can be removed under distinct chemical conditions. csic.es
| Protecting Group Strategy | N-α Protection (Cleavage) | Side-Chain Protection (Cleavage) | Orthogonality |
| Boc/Bzl | Boc (Mild Acid) | Bzl/OtBu (Strong Acid) | Non-orthogonal (both acid-labile) |
| Fmoc/tBu | Fmoc (Base) | tBu (Acid) | Orthogonal (different mechanisms) |
This interactive table compares the orthogonality of the two major SPPS strategies.
Solution-Phase Peptide Synthesis Strategies
Before SPPS became widespread, peptides were synthesized exclusively in solution. Solution-phase synthesis remains important for large-scale production and the synthesis of peptide fragments for subsequent condensation. In this methodology, Boc-Asp(OtBu)-OH is a valuable reagent. google.com After each coupling step in the solution, the resulting protected peptide is isolated and purified before proceeding to the next deprotection and coupling cycle.
The use of Boc-Asp(OtBu)-OH allows for the creation of fully protected peptide fragments. For example, a dipeptide or tripeptide can be synthesized and then, after removal of the N-terminal Boc group, coupled with another protected peptide fragment. The OtBu group on the aspartic acid side chain remains stable throughout these coupling and deprotection steps. google.com A notable example is its application in the fragment-based synthesis of precursors to Thymosin α1, where Z-Asp(OtBu)-OH (a related derivative) was used to build a protected fragment, which was subsequently coupled to other fragments in solution. google.com The DCHA salt form is particularly advantageous in solution-phase work as it often yields stable, crystalline solids that are easier to handle and purify than the free acid. chemimpex.com
Construction of Complex Peptide Architectures
The strategic use of protecting groups is paramount for creating non-linear or complex peptide structures. This compound is instrumental in the synthesis of such molecules, particularly cyclic peptides.
Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. Cyclization can be achieved in several ways, including head-to-tail, side-chain-to-side-chain, or head-to-side-chain amide bond formation. thieme-connect.de
The synthesis of cyclic peptides frequently utilizes the side chains of aspartic acid or glutamic acid as one of the anchor points for forming the cyclic amide bond. thieme-connect.degoogle.com In a typical strategy, a linear peptide precursor is first synthesized using either SPPS or solution-phase methods. During this synthesis, the side-chain carboxyl group of the aspartic acid residue is protected as a t-butyl ester using a starting material like Fmoc-Asp(OtBu)-OH or Boc-Asp(OtBu)-OH. google.comrsc.org This OtBu group prevents the side chain from reacting while the linear backbone is assembled.
Once the linear peptide is complete, the N-terminal and C-terminal protecting groups are selectively removed, while the side-chain protecting groups (including the Asp(OtBu)) remain intact. The peptide is then cleaved from the resin if synthesized on a solid support. The final step involves the selective deprotection of the groups involved in the cyclization—for instance, the Asp(OtBu) side chain and an amino group from a lysine side chain—followed by an intramolecular coupling reaction under high-dilution conditions to favor cyclization over polymerization. thieme-connect.de The stability of the OtBu group to various reagents used during the synthesis of the linear chain makes it an ideal choice for this application. google.com
Preparation of Branched Peptides
The synthesis of branched peptides, which are characterized by a peptide chain attached to a side chain of an amino acid within another peptide sequence, relies heavily on orthogonally protected amino acids like Boc-Asp(OtBu)-OH. An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others. peptide.com
In the context of Boc-Asp(OtBu)-OH, the Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the OtBu group requires stronger acidic conditions for removal. peptide.comcsic.es This differential lability is fundamental for creating branched structures. For instance, the side-chain carboxyl group of an aspartic acid residue, protected as an OtBu ester, can be selectively deprotected after the main peptide backbone has been assembled using Boc chemistry. This exposes a free carboxylic acid on the side chain, which can then be coupled with another amino acid or peptide fragment, leading to the formation of a branched peptide. This method provides a reliable route to complex peptide architectures that are of interest in various biochemical and pharmaceutical applications. csic.esiris-biotech.de
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. google.com this compound is a valuable starting material in the synthesis of various peptidomimetic scaffolds.
One significant application is in the construction of RGD (arginine-glycine-aspartic acid) peptidomimetics. nih.govresearchgate.net The RGD sequence is a key recognition motif for integrin receptors, which are involved in cell adhesion and signaling. researchgate.net By using Boc-Asp(OtBu)-OH as a core component, chemists can synthesize a variety of structurally diverse molecules that retain the crucial aspartic acid residue for integrin binding while modifying the peptide backbone to improve pharmacological properties. nih.govuninsubria.it For example, research has demonstrated the synthesis of RGD peptidomimetics where the peptide backbone is altered or constrained to enhance receptor affinity and selectivity. nih.govuninsubria.it The protected aspartic acid derivative allows for its incorporation into non-peptidic scaffolds, leading to the development of novel therapeutic agents targeting integrin-mediated diseases. nih.govresearchgate.net
Synthesis of Bioactive Peptides and Protein Fragments
This compound is extensively used in the solid-phase peptide synthesis (SPPS) of a wide range of bioactive peptides and protein fragments. sigmaaldrich.comsigmaaldrich.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a cornerstone of SPPS, frequently employs this derivative. peptide.com In this strategy, the N-terminal α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups like benzyl esters. peptide.com
The use of Boc-Asp(OtBu)-OH is particularly advantageous in sequences prone to aspartimide formation, a common side reaction that can lead to epimerization and the formation of undesirable β-aspartyl peptides. sigmaaldrich.com The tert-butyl ester side-chain protection helps to minimize this side reaction under certain conditions. sigmaaldrich.com This building block has been instrumental in the synthesis of various biologically important peptides, including fragments of larger proteins for use in biochemical and immunological studies. chemimpex.comgoogle.com
Non-Peptide Organic Compound Synthesis
The utility of this compound extends beyond peptide chemistry into the broader realm of non-peptide organic synthesis. Its chiral nature and orthogonally protected functional groups make it a versatile starting material for creating complex, non-peptidic molecules.
Design and Preparation of Drug Candidates and Prodrugs
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of novel drug candidates and prodrugs. chemimpex.com The aspartic acid scaffold can be elaborated into a variety of heterocyclic and carbocyclic structures that form the core of many pharmacologically active compounds. The defined stereochemistry of the starting material is crucial for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.
Furthermore, the protected carboxyl groups can be strategically revealed and modified to create prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The tert-butyl ester of Boc-Asp(OtBu)-OH can be designed to be cleaved by specific enzymes in target tissues, releasing the active drug and enhancing its therapeutic index. chemimpex.com
Contributions to Combinatorial Organic Synthesis for Diverse Chemical Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for high-throughput screening. This compound is a valuable building block for generating such chemical libraries. justia.com Its bifunctional nature, with two orthogonally protected carboxylic acid groups, allows for divergent synthesis strategies.
Starting from this single chiral building block, a wide array of compounds can be generated by reacting each functional group with a different set of reagents. This approach has been used to create libraries of peptidomimetics and other small molecules with a high degree of structural diversity, increasing the probability of identifying new lead compounds for drug development. justia.com
Applications in Material Science for Polymers and Functional Materials
The principles of peptide chemistry and the use of protected amino acids like Boc-Asp(OtBu)-OH are finding increasing application in material science. chemimpex.com This building block can be incorporated into polymers to create functional materials with specific properties. For example, peptides and peptide-like structures can self-assemble into well-defined nanostructures, and Boc-Asp(OtBu)-OH can be used to introduce charged or functional groups into these materials in a controlled manner.
One area of application is in the surface modification of materials. Peptidomimetics containing aspartic acid have been covalently attached to the surface of polymer membranes to improve their biocompatibility and support mammalian cell cultivation. nih.gov The controlled introduction of such biomolecules can be used to create materials for tissue engineering, biosensors, and other advanced applications. nih.govchemimpex.com
Synthesis of Thiopeptides and Thioacylating Agents
The incorporation of thioamides, where a sulfur atom replaces the oxygen of a peptide bond, offers a powerful tool for modulating the properties of peptides. However, the direct application of this compound in standard solid-phase peptide synthesis (SPPS) for creating thiopeptides is not a conventional approach. The primary challenge lies in the incompatibility of the thioamide bond with the harsh acidic conditions, such as treatment with hydrogen fluoride (HF), typically required for the final cleavage step in Boc-based SPPS. nih.govnih.gov These conditions can lead to the degradation of the sensitive thioamide linkage. nih.gov Consequently, Fmoc-based strategies, which employ milder cleavage conditions, are generally preferred for the synthesis of thioamide-containing peptides. nih.gov
Despite these limitations, derivatives of Boc-protected aspartic acid, including Boc-Asp(OtBu)-OH, serve as crucial starting materials for the synthesis of specialized building blocks and thioacylating agents that can be incorporated into thiopeptides through alternative and carefully designed synthetic routes. These methods circumvent the harsh acidolysis step of standard Boc-SPPS.
One significant strategy involves the conversion of Boc-Asp(OtBu)-OH into a protected γ-thioaspartic acid derivative. This building block can then be introduced into a peptide sequence, typically as the N-terminal residue, to avoid side reactions associated with Fmoc deprotection. A recent 2024 study outlined the synthesis of a Boc-protected S-triphenylmethyl (STrt) thioester of aspartic acid, which serves as a precursor for generating a free thioacid upon cleavage from the resin. rsc.org The synthesis begins with commercially available Boc-Asp(OtBu)-OH and proceeds through several steps to yield a building block suitable for SPPS. rsc.org This method highlights a sophisticated use of Boc protection to achieve a specific synthetic goal in the realm of modified peptides. rsc.org
Another approach focuses on preparing thioacid-containing amino acids from Boc-protected precursors in solution. For instance, an activated ester of a protected aspartic acid, such as Boc-Asp(OSu)-OBn, can be reacted with a sulfur source like sodium hydrogen sulfide (B99878) to produce the corresponding side-chain thioacid, Boc-Asp(SH)-OBn. uni-konstanz.de These thioacid-containing amino acids are valuable intermediates for various ligation chemistries, enabling the formation of amide bonds under mild conditions. uni-konstanz.denih.gov Trityl thioesters have been identified as excellent precursors for thioacids, as their cleavage with dilute trifluoroacetic acid (TFA) avoids the formation of diacyl disulfide byproducts. uni-konstanz.de
Furthermore, innovative coupling methods are being explored that utilize thioamides as reactants. One such method involves the silver(I)-promoted reaction of an amino ester thioamide with an N-protected amino acid. rsc.org Research has demonstrated the coupling of a dipeptide with an aspartate thioacetamide (B46855) derivative to build a larger peptide chain, followed by regioselective hydrolysis to form the native peptide bond. rsc.org This strategy represents a non-traditional, N-to-C directional peptide synthesis where a pre-formed thioamide is a key component. rsc.org
The research findings on the use of Boc-Asp(OtBu)-OH derivatives in thiopeptide synthesis are summarized in the table below.
| Precursor | Synthetic Target | Key Reagents | Application | Research Finding |
| Boc-Asp(OtBu)-OH | Boc-Asp(STrt)-OTMS | Allyl bromide, DCC, Trt-SH, TMSCHN₂ | SPPS building block for photochemical macrothiolactonisation | A multi-step synthesis converts Boc-Asp(OtBu)-OH into a protected thioacid building block. The Boc group is specifically used to protect the N-terminus as the thioester is sensitive to aspartimide formation during Fmoc deprotection. rsc.org |
| Boc-Asp(OSu)-OBn | Boc-Asp(SH)-OBn | NaSH | Thioacid for ligation chemistry | Activated esters of Boc-protected aspartic acid can be converted to side-chain thioacids, although disulfide byproduct formation can occur. uni-konstanz.de |
| Fmoc-Asp-OBn | Fmoc-Asp(STrt)-OBn | DCC/DMAP, Trt-SH | Precursor for Thioacid | Trityl thioesters serve as stable precursors that can be deprotected with dilute TFA to generate thioacids without significant side reactions. uni-konstanz.de |
| Dipeptide & Aspartate thioacetamide | Tripeptide Imide | Ag₂CO₃ | N→C direction peptide synthesis | A silver(I)-promoted coupling between a carboxylate and a thioamide generates a peptide imide, which can be hydrolyzed to a native peptide bond. rsc.org |
Analytical Methodologies and Characterization in Research of Boc Asp Otbu Oh.dcha and Its Derivatives
Chromatographic Separation Techniques
Chromatography is the cornerstone for the purification and analytical assessment of Boc-Asp(OtBu)-OH.DCHA and its derivatives. The choice of technique is dictated by the specific analytical question, whether it be purity, enantiomeric excess, or the analysis of volatile byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a principal method for determining the chemical purity of protected amino acid derivatives like this compound. phenomenex.com It offers high resolution, sensitivity, and quantification capabilities.
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of protected amino acids. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For this compound, the Boc and OtBu protecting groups confer significant hydrophobicity, making it well-suited for RP-HPLC analysis. Method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities. Key parameters include:
Column: A C18 or C8 column is typically selected.
Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous phase and gradually increasing the organic modifier (e.g., acetonitrile). This ensures that both polar and nonpolar impurities are effectively separated and eluted.
Additives: Trifluoroacetic acid (TFA) is frequently added to the mobile phase at a low concentration (e.g., 0.1%). TFA acts as an ion-pairing agent, sharpening peak shape and improving the resolution of acidic compounds like the free carboxylic acid of the protected aspartic acid. phenomenex.com
Detection: UV detection is standard, typically monitored at a wavelength around 210-220 nm where the amide bonds and carbonyl groups exhibit absorbance. phenomenex.com
The purity is quantified by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
Table 1: Illustrative RP-HPLC Method for Purity Analysis of Boc-Asp(OtBu)-OH (Note: The DCHA salt is typically removed before or during injection by an acidic workup, analyzing the free protected amino acid)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
The stereochemical purity of Boc-Asp(OtBu)-OH is critical, as racemization can occur during synthesis, leading to the incorporation of the undesired D-enantiomer into a peptide chain. sci-hub.se Chiral HPLC is the definitive method for determining the enantiomeric excess (ee). phenomenex.com This can be achieved through two main strategies:
Direct Separation using a Chiral Stationary Phase (CSP): This is the most straightforward approach. The sample is injected directly onto a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of protected amino acids. phenomenex.com The different interactions between the enantiomers and the chiral selector result in different retention times, allowing for their separation and quantification.
Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. sci-hub.se These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column. sci-hub.se This method is useful when a suitable CSP is not available but requires an additional, quantitative reaction step.
For both methods, the enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers. High-purity starting materials for peptide synthesis are expected to have an enantiomeric excess of >99%. phenomenex.com
Table 2: Example Chiral HPLC Conditions for Enantiomeric Purity
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1) |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol or an aqueous/organic mobile phase for reversed-phase compatible CSPs |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to their low volatility and thermal instability, amino acids and their protected forms like Boc-Asp(OtBu)-OH are generally not suitable for direct analysis by Gas Chromatography (GC). sigmaaldrich.comnih.gov However, GC and GC-MS become powerful tools after a chemical derivatization step that converts the non-volatile analyte into a volatile and thermally stable derivative. sigmaaldrich.commdpi.com
For protected amino acids, this typically involves derivatizing the free carboxylic acid. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.com The resulting silyl (B83357) esters are much more volatile. This technique is particularly useful for identifying and quantifying volatile impurities or side-products that may be present in the sample. The coupling of GC with a mass spectrometer (GC-MS) allows for the identification of these separated components based on their unique mass fragmentation patterns. sigmaaldrich.comnih.gov
Ion-Exchange Chromatography (IEC) for Charge-Based Separations
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. pickeringlabs.comlcms.cz This technique has been a cornerstone of amino acid analysis for decades. 193.16.218 While RP-HPLC is more common for protected amino acids, IEC can be valuable in specific contexts. For instance, it can be used to separate the fully protected Boc-Asp(OtBu)-OH from derivatives where one of the protecting groups may have been unintentionally removed.
Cation-Exchange Chromatography: At a pH below the isoelectric point (pI) of any deprotected acidic groups, the molecule would carry a net positive charge (from the protonated DCHA counter-ion or if the Boc group were lost, the free amine) and bind to a negatively charged cation-exchange resin. quora.com
Anion-Exchange Chromatography: At a pH above the pI of the free carboxylic acid (if the DCHA salt is dissociated), the molecule carries a net negative charge and will bind to a positively charged anion-exchange resin. lcms.cz
Elution is typically achieved by changing the pH or increasing the concentration of a competing salt in the mobile phase. pickeringlabs.com193.16.218 This technique is highly effective for separating charged species and can be used for purification or analysis of complex mixtures containing various deprotected or partially protected derivatives.
Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of this compound. It provides a highly accurate measurement of the molecular weight of the compound and can offer structural information through fragmentation analysis.
Soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In ESI-MS, the sample is ionized directly from solution, which minimizes fragmentation and usually produces a protonated molecular ion [M+H]⁺ or other adducts.
For this compound, the analysis would be expected to show ions corresponding to the individual components after dissociation in the MS source, as the DCHA salt is held by non-covalent forces. The expected observations would be:
An ion corresponding to the protonated protected aspartic acid, [Boc-Asp(OtBu)-OH + H]⁺.
An ion corresponding to the protonated dicyclohexylamine (B1670486), [DCHA + H]⁺.
High-resolution mass spectrometry (HRMS) can determine the mass of these ions with very high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of the elemental formula.
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Component | Formula | Calculated Monoisotopic Mass (Da) | Observed Ion (m/z) |
| Boc-Asp(OtBu)-OH | C13H23NO6 | 289.1525 | [C13H23NO6+H]⁺ = 290.1603 |
| Dicyclohexylamine (DCHA) | C12H23N | 181.1830 | [C12H23N+H]⁺ = 182.1909 |
Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS, providing a powerful method for purity assessment and impurity identification in a single analysis. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like protected amino acids and peptides. niscpr.res.in It allows for the accurate determination of molecular weight and can provide valuable structural information through tandem mass spectrometry (MS/MS) experiments. niscpr.res.innih.gov
In the analysis of Boc-protected amino acids and peptides, ESI-MS can be used to:
Confirm Molecular Identity: By measuring the mass-to-charge ratio (m/z) of the molecular ion, the identity and purity of the synthesized compound can be verified.
Study Fragmentation Patterns: Tandem MS (MS/MS) of Boc-protected peptides reveals characteristic fragmentation patterns. nih.govnih.gov The Boc group itself can undergo fragmentation, often observed as a loss of isobutylene (B52900) (56 Da). nih.gov The fragmentation of the peptide backbone provides sequence information. nih.gov
Differentiate Isomers: ESI-MS/MS has been successfully used to differentiate positional isomers of peptides containing Boc-protected amino acids. nih.govresearchgate.net The fragmentation patterns can be unique to the position of a specific amino acid within the peptide chain. researchgate.net
Investigate Protecting Group Effects: The presence and nature of protecting groups, such as the Boc and OtBu groups in Boc-Asp(OtBu)-OH, influence the fragmentation pathways. niscpr.res.in Studies have shown that the fragmentation is largely independent of the specific N-terminal and side-chain protecting groups. niscpr.res.in
Table 1: Representative ESI-MS Fragmentation Data for Boc-Protected Peptides
| Precursor Ion (m/z) | Fragmentation Type | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Information | Reference |
| [M+H]+ | Loss of Boc group | [M+H-100]+ | 100 | Presence of Boc protecting group | nih.gov |
| [M+H]+ | Loss of isobutylene | [M+H-56]+ | 56 | Characteristic of Boc group fragmentation | nih.gov |
| [M-H]- | Rearrangement | [M-H-196]- | 196 | Observed in some N-terminal protected amino acids | niscpr.res.in |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of peptides and proteins. nih.gov It is known for its high sensitivity and tolerance to complex mixtures. nih.gov
Key applications in the context of this compound and its derivatives include:
Molecular Weight Determination: MALDI-TOF MS provides accurate molecular weight measurements of protected peptides, which is crucial for confirming the successful synthesis and incorporation of the Boc-Asp(OtBu)-OH moiety. nih.gov
Analysis of Protected Peptide Fragments: This technique is well-suited for analyzing protected peptide fragments generated during solid-phase peptide synthesis. nih.gov
Influence of the Matrix: The choice of matrix is critical in MALDI-TOF MS analysis of protected peptides. Acidic matrices can cause the cleavage of acid-labile protecting groups like Boc and OtBu. nih.gov The use of neutral matrices is often preferred to avoid unintended deprotection during analysis. nih.gov
Peptide Mass Fingerprinting in Proteomics Research
Peptide Mass Fingerprinting (PMF) is a powerful proteomics technique used to identify proteins. nih.gov While not a direct analysis of this compound itself, the principles are relevant to the characterization of peptides synthesized using this protected amino acid. In PMF, a protein is enzymatically digested (e.g., with trypsin), and the resulting peptide masses are measured using MALDI-TOF MS. whiterose.ac.ukucl.ac.uk This "fingerprint" of peptide masses is then compared against a protein database to identify the protein. ucl.ac.uk
The accuracy of the peptide masses is critical for a successful database search. Therefore, the known mass of the incorporated protected amino acid derivative, after cleavage of the protecting groups, is essential for correctly identifying peptides in which it was used during synthesis.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the structure, bonding, and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the structure of this compound and peptides derived from it.
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic signals for the tert-butyl protons of the Boc and OtBu groups are readily identifiable.
¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing a carbon fingerprint. The carbonyl carbons of the protecting groups and the amino acid backbone are key indicators. chemicalbook.com
Table 2: Typical NMR Chemical Shifts for Boc-Asp(OtBu)-OH Moiety
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.45 | ~28.5 |
| Boc (C(CH₃)₃) | - | ~80.0 |
| OtBu (C(CH₃)₃) | ~1.45 | ~28.0 |
| OtBu (C(CH₃)₃) | - | ~82.0 |
| α-CH | ~4.3-4.5 | ~50.0-52.0 |
| β-CH₂ | ~2.7-2.9 | ~36.0-38.0 |
Note: Exact chemical shifts can vary depending on the solvent and the specific molecular context.
Near-Infrared (NIR) Spectroscopy for In-Situ Reaction Monitoring and Quantitative Analysis
Near-Infrared (NIR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for the real-time, non-invasive monitoring of chemical reactions, including solid-phase peptide synthesis. nih.govnih.govacs.org It can be used to track the progress of coupling and deprotection steps. nih.gov
Key applications include:
Monitoring Amide Bond Formation: The increase in the intensity of amide-related bands in the NIR spectrum can be correlated with the formation of peptide bonds during synthesis. nih.govacs.orgresearchgate.net
Monitoring Protecting Group Removal: The disappearance of signals associated with protecting groups, such as the N-H stretch of the Boc group, can indicate the completion of the deprotection step. nih.gov
Quantitative Analysis: NIR spectroscopy can be used to develop calibration models for the quantitative determination of reactants and products in a reaction mixture, enabling better process control. nih.govacs.orgresearchgate.net Studies have shown that calibration models with high determination coefficients (R² ≥ 0.99) can be constructed. nih.govacs.org
Other Advanced Analytical Techniques
Beyond MS and NMR, other analytical techniques are employed to ensure the comprehensive characterization of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the purification and purity assessment of protected amino acids and peptides. creative-peptides.comresearchgate.net Reversed-phase HPLC is commonly used, where the retention time provides a measure of the compound's hydrophobicity. mdpi.com
Gas Chromatography (GC): GC can be used for the analysis of amino acids, often after derivatization to increase their volatility. creative-peptides.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The characteristic stretching frequencies of the carbonyl groups in the Boc and OtBu esters, as well as the amide bonds in peptides, are readily identifiable.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of products. sigmaaldrich.com
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful and efficient analytical technique used for the separation of a wide array of molecules, including amino acids and their derivatives. d-nb.info The method is prized for its high separation efficiency, minimal sample consumption, simple operation, and low cost. CE separates charged compounds by their differential migration rates within a narrow capillary filled with a background electrolyte under the influence of a high-voltage electric field. nih.gov This technique serves as an excellent alternative and complement to high-performance liquid chromatography (HPLC), as its separation mechanism is based on the charge and size of the analyte rather than its hydrophobic properties. nih.gov
In the context of Boc-Asp(OtBu)-OH and its derivatives, CE is particularly valuable for several applications:
Purity Assessment: CE can be used to determine the purity of synthetic peptides that incorporate the Asp(OtBu) residue, ensuring the absence of deletion or truncated sequences.
Chiral Separations: Chirality is a critical attribute of amino acids, as their biological function is stereospecific. CE is an exceptional technique for resolving enantiomers (D- and L-forms) of amino acids and their derivatives. researchgate.net This is often achieved by adding a chiral selector to the background electrolyte. Common chiral selectors include cyclodextrins, crown ethers, and metal complexes, which form transient diastereomeric complexes with the amino acid enantiomers, leading to different migration times and thus, successful separation. researchgate.net This is crucial for analyzing protected amino acids like those with Boc or Fmoc groups.
High-Speed Analysis: Modern CE systems, especially when coupled with mass spectrometry (CE-MS), can achieve extremely rapid and efficient separations. nih.gov Studies have demonstrated the separation of numerous amino acids in minutes with high theoretical plate counts, indicating excellent resolution. nih.gov This capability is advantageous for high-throughput screening and quality control in peptide synthesis.
Comprehensive Amino Acid Analysis (AAA) for Compositional Studies
Amino Acid Analysis (AAA) is a cornerstone technique for peptide and protein characterization. Its primary purpose is to determine the types and relative quantities of amino acids that constitute a peptide or protein. The process typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification.
For peptides synthesized using this compound, AAA serves as a definitive method to confirm the final amino acid composition after cleavage from the resin and removal of all protecting groups. The analysis verifies that aspartic acid was successfully incorporated in the correct proportion relative to the other amino acids in the sequence.
The standard AAA procedure involves the following steps:
Hydrolysis: The peptide is hydrolyzed, typically using 6N HCl at high temperatures, to break all peptide bonds.
Derivatization: The resulting free amino acids are often derivatized to enhance their detection, for instance, by HPLC or gas chromatography (GC).
Separation and Quantification: The derivatized amino acids are separated chromatographically and quantified by comparing their peak areas to those of known standards.
It is important to note that standard acid hydrolysis conditions can lead to the degradation of certain amino acids. For instance, the indole (B1671886) moiety of Tryptophan is destroyed, while the side-chain amide groups of Asparagine (Asn) and Glutamine (Gln) are hydrolyzed to yield Aspartic acid (Asp) and Glutamic acid (Glu), respectively. bachem.com Consequently, AAA results often report the combined amounts as Asx (Asp + Asn) and Glx (Glu + Gln). bachem.com Despite these limitations, AAA remains an indispensable tool for verifying the fundamental composition of a synthesized peptide.
Experimental Determination of Hydrophobicity Indices for Protected Amino Acids
The hydrophobicity of amino acids and their protected derivatives is a critical parameter in peptide science. It significantly influences peptide folding, aggregation, and solubility, and is particularly important for predicting and optimizing purification strategies, most notably by reversed-phase high-performance liquid chromatography (RP-HPLC).
An experimental hydrophobicity index can be determined by measuring the retention time of a compound on an RP-HPLC column. mdpi.com This technique separates molecules based on their hydrophobicity, with more hydrophobic compounds interacting more strongly with the nonpolar stationary phase (e.g., C18) and thus eluting later. nih.govmdpi.com
The experimental determination of these indices for protected amino acids like Boc-Asp(OtBu)-OH involves:
Synthesis of Model Peptides: The protected amino acid is incorporated into a short, standardized peptide sequence.
RP-HPLC Analysis: The model peptide is analyzed by RP-HPLC, typically using a C18 column and a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.comgoogle.com
Retention Time Measurement: The retention time (t_R) of the peptide is accurately measured. mdpi.com
Calculation of Hydrophobicity Index: The retention time is then used to calculate a hydrophobicity index. This can be a direct use of the retention time or a value derived from it, often normalized against standards.
Table 1: Illustrative RP-HPLC Retention Times and Hydrophobicity
This table demonstrates how changes in a peptide's structure, such as the addition of a hydrophobic amino acid or modification of a fatty acid chain, affect its retention time (t_R) in RP-HPLC, which is a direct measure of its hydrophobicity.
| Peptide ID | Sequence | Fatty Acid Chain | Retention Time (t_R) in min | Change in t_R (Δt_R) vs. Reference |
| Ref-1 | C10-Arg-Arg-NH₂ | Decanoic (C10) | 24.30 | - |
| P-24 | Phe-C10-Arg-Arg-NH₂ | Decanoic (C10) | 33.19 | +8.89 |
| P-106 | C10-Phe-Arg-Arg-NH₂ | Decanoic (C10) | 29.56 | +5.26 |
| Ref-2 | C12-Arg-Arg-NH₂ | Dodecanoic (C12) | 32.58 | - |
| P-25 | Phe-C12-Arg-Arg-NH₂ | Dodecanoic (C12) | 38.03 | +5.45 |
| P-107 | C12-Phe-Arg-Arg-NH₂ | Dodecanoic (C12) | 35.83 | +3.25 |
Data is illustrative and based on principles described in a study on lipopeptides to show the effect of structure on hydrophobicity as measured by retention time. mdpi.com The addition of the hydrophobic amino acid Phenylalanine (Phe) significantly increases the retention time, and its position in the sequence alters the magnitude of this effect.
Table 2: Compound Names Mentioned in this Article
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-α-(tert-Butoxycarbonyl)-L-aspartic acid γ-tert-butyl ester dicyclohexylammonium (B1228976) salt |
| Boc-Asp(OtBu)-OH | N-α-(tert-Butoxycarbonyl)-L-aspartic acid γ-tert-butyl ester |
| Boc | tert-Butoxycarbonyl |
| OtBu | tert-Butyl ester |
| DCHA | Dicyclohexylamine |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Asn | Asparagine |
| Asp | Aspartic acid |
| Gln | Glutamine |
| Glu | Glutamic acid |
| Trp | Tryptophan |
| Phe | Phenylalanine |
| Arg | Arginine |
| TFA | Trifluoroacetic acid |
Biochemical and Biological Research Interrogations Involving Boc Asp Otbu Oh.dcha
Studies on Enzyme Activity Modulation and Protein-Ligand Interactions
Boc-Asp(OtBu)-OH.DCHA is a fundamental component in the synthesis of modified peptides and substrates used to investigate enzyme function and the intricacies of protein-ligand interactions. The incorporation of the aspartic acid residue is often critical for mimicking natural substrates or designing potent enzyme inhibitors.
A notable application is in the creation of fluorogenic substrates for proteases. For instance, a fluorogenic substrate for Granzyme B, a serine protease involved in apoptosis, was synthesized using a tetrapeptide sequence, Ac-IEPD-AFC. The synthesis of such peptides often involves the use of protected amino acids like Fmoc-Asp(OtBu)-OH to build the peptide backbone, which is then further modified. In a similar vein, the synthesis of a fluorogenic substrate for Granzyme B with the sequence Dabcyl-Ala-Ala-Asp-Lys-Edans utilized H-Ala-Ala-Asp(OtBu)-Lys(Boc)-OH as a key intermediate. mdpi.comresearchgate.net This demonstrates the utility of the protected aspartic acid derivative in constructing specific sequences that act as reporters for enzyme activity.
Elucidation of Metabolic Pathways and Disease Mechanisms through Chemical Probes
The synthesis of peptide-based chemical probes is a powerful strategy for unraveling complex metabolic pathways and understanding the molecular basis of diseases. This compound serves as a key building block in the construction of these probes, which can be designed to interact with specific enzymes or receptors involved in metabolic processes.
While direct examples specifically citing this compound in the synthesis of metabolic probes are not prevalent in readily available literature, its foundational role in peptide synthesis is implicit. The creation of peptide-based tracers for positron emission tomography (PET), for example, often relies on the assembly of specific peptide sequences that can target and visualize metabolic activity in vivo. The synthesis of these targeting peptides would logically employ protected amino acids, including those for aspartic acid, to ensure the correct sequence and functionality.
Development of Biologically Active Small Molecules and Peptidic Agents
The versatility of this compound is prominently displayed in the synthesis of a diverse array of biologically active molecules, ranging from neuropharmacological agents to antimicrobial compounds.
Research in Neuropharmacological Agents
While specific examples detailing the use of this compound in the synthesis of neuropharmacological agents are not extensively documented in the searched literature, its role can be inferred from its fundamental application in peptide synthesis. Many neuropeptides and their analogs, which are under investigation for their therapeutic potential in neurological disorders, contain aspartic acid residues. The synthesis of these peptides necessitates the use of appropriately protected aspartic acid derivatives to control the assembly of the peptide chain and prevent unwanted side reactions. The Boc/Bzl protection strategy, which includes Boc-Asp(OtBu)-OH, is a well-established method for the synthesis of such peptides. nih.govspringernature.com
Synthesis of Selective Thrombin Inhibitors
The development of selective thrombin inhibitors is a critical area of research for the treatment of thrombotic diseases. Peptide-based inhibitors have shown significant promise due to their high specificity. While many studies on thrombin inhibitors exist, direct citation of this compound is not always explicit. However, the synthesis of peptide mimetics and inhibitors often involves the incorporation of acidic residues like aspartic acid to interact with the basic residues in the active site of thrombin. The principles of solid-phase peptide synthesis, where this compound is a standard reagent, are central to the creation of these targeted therapeutic agents. Computational and synthetic approaches are actively being used to design novel peptide inhibitors of thrombin, a process that relies on the availability of high-quality protected amino acids. nih.gov
Design and Synthesis of Complement Inhibitors
The complement system is a crucial part of the innate immune response, and its dysregulation can lead to various inflammatory and autoimmune diseases. Consequently, the development of complement inhibitors is an active area of therapeutic research. Peptide-based inhibitors, designed to mimic or block the interactions of complement proteins, are a promising class of therapeutics. The synthesis of these complex peptides often requires the incorporation of charged residues like aspartic acid to achieve the desired binding affinity and specificity. The use of this compound in the solid-phase synthesis of these peptidic agents is a standard and essential practice to ensure the integrity of the final product.
Development of Holliday Junction-Trapping Compounds as Antimicrobials
A novel approach to developing new antibiotics involves the targeting of bacterial DNA recombination and repair mechanisms. One such target is the Holliday junction, a key intermediate in homologous recombination. Macrocyclic peptides have been designed to trap these junctions, thereby inhibiting bacterial growth. The synthesis of these complex cyclic peptides often involves the use of protected amino acids, including Boc-Asp(OtBu)-OH, to construct the linear precursor before cyclization. For example, a patent describes the synthesis of a cyclic peptide using Fmoc-Asp(OtBu)-OH as one of the amino acid derivatives in the solid-phase synthesis process. google.com This highlights the importance of such reagents in creating innovative antimicrobial agents. The synthesis of malacidin A, a novel calcium-dependent lipopeptide antibiotic, also utilizes protected aspartic acid derivatives in its synthetic route. researchgate.net
Investigation of Amino Acid Derivatives as Ergogenic and Bioactive Substances
Direct scientific investigation into the ergogenic or bioactive properties of the compound N-tert-butoxycarbonyl-L-aspartic acid 4-tert-butyl ester dicyclohexylammonium (B1228976) salt, commonly referred to as this compound, is not present in peer-reviewed literature. This is because this compound is a chemically modified and protected form of L-aspartic acid, designed specifically for use in laboratory-based solid-phase peptide synthesis (SPPS). The "Boc" and "OtBu" protecting groups are temporary additions that prevent unwanted chemical reactions during peptide assembly and are removed in the final stages of synthesis. Therefore, this compound is not intended for direct biological or physiological application.
However, to provide a relevant biochemical context, it is informative to review the research pertaining to the un-protected form, L-aspartic acid, and its derivatives, which have been explored for their potential as ergogenic and bioactive substances. Aspartic acid is a non-essential amino acid that plays a crucial role in central metabolic pathways. wikipedia.org
The proposed ergogenic benefits of aspartic acid derivatives, primarily potassium and magnesium aspartates, are theorized to stem from their role in energy production and ammonia (B1221849) detoxification during strenuous physical activity. caringsunshine.com Aspartate is an intermediate in the Krebs cycle (citric acid cycle) and is involved in the malate-aspartate shuttle, a system that transports reducing equivalents into the mitochondria for ATP production. wikipedia.orgchemicalbook.com It is hypothesized that supplementing with aspartates could enhance energy metabolism and delay fatigue. nih.gov
Early research from the 1970s and 1980s suggested that potassium and magnesium aspartates could improve endurance and reduce feelings of fatigue. caringsunshine.com However, the evidence has been largely inconsistent, with many subsequent and more rigorous studies failing to replicate these positive outcomes. caringsunshine.comnih.gov A 1963 study on experienced weightlifters found that a combination of potassium and magnesium salts of aspartic acid had no beneficial effect on muscular performance. cabidigitallibrary.org Similarly, a later study found that oral administration of potassium-magnesium aspartate did not enhance force parameters or endurance time in short-term intensive static exercises in humans. nih.gov
In the context of bioactive substances, L-aspartic acid and its derivatives are explored for roles beyond athletic performance. For instance, L-aspartic acid is used in medicine to formulate amino acid infusions that may act as detoxifying agents and liver function enhancers. jk-sci.com Furthermore, amino acids like aspartic acid have been used to form salts with pharmaceutical drugs to enhance their water solubility and, consequently, their bioavailability and effectiveness. mdpi.com Magnesium aspartate, in particular, is noted for having increased bioavailability compared to other forms like magnesium oxide and has been investigated for its potential to reduce muscle hyperexcitability and support conditions of chronic fatigue due to its role in cellular energy production. aor.us
The table below summarizes findings from selected studies on the ergogenic effects of aspartic acid derivatives. Due to the absence of research on this compound, the table focuses on the biologically relevant, unprotected forms.
| Aspartate Derivative | Study Focus | Key Findings | Conclusion | Reference |
| Potassium & Magnesium Aspartate | Muscular Performance in Weightlifters | No significant improvement in performance or subjective well-being observed. | No beneficial effect found for this population. | cabidigitallibrary.org |
| Potassium & Magnesium Aspartate | Short Intensive Static Exercise | Did not enhance exerted force, endurance time, or key muscle energy metabolites (ATP, phosphocreatine). | No improvement observed for short-term, high-intensity activity. | nih.gov |
| L-Aspartate (General Review) | Exercise Endurance | Impact on endurance seems generally favorable in humans but not in animals; mechanisms are not unequivocally confirmed. | Evidence is inconsistent and insufficient to draw firm conclusions. | nih.gov |
| Sodium L-Aspartate | Repeated-Sprint Performance | Significantly higher peak cadence in the second of three sets; no change in mean power output. | Partial improvement in one aspect of repeated-sprint performance. | nih.gov |
| L-Arginine-L-Aspartate | Submaximal Exercise Metabolism | After 3 weeks, supplementation led to lower blood lactate, reduced oxygen consumption, and enhanced fat oxidation. | Suggests increased submaximal work capacity and exercise tolerance. | jssm.org |
Advanced Concepts and Future Directions in Research on Boc Asp Otbu Oh.dcha
Computational Chemistry and Molecular Modeling Studies
Computational and molecular modeling studies provide profound insights into the behavior of Boc-Asp(OtBu)-OH.DCHA at an atomic level. These in silico methods are crucial for understanding its structural properties and predicting its interactions, which is essential for its effective use in peptide synthesis and drug design.
Quantum Chemistry Calculations for Electronic Structure Analysis
Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of protected amino acids like this compound. These calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. For this compound, such analysis helps in understanding the influence of the bulky tert-Butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups on the reactivity of the α-amino and side-chain carboxyl groups, respectively.
The calculations can predict key electronic properties that govern the molecule's chemical behavior:
Atomic Charges: Determining the partial charges on each atom reveals the molecule's polarity and potential sites for nucleophilic or electrophilic attack. The protecting groups alter the charge distribution compared to unprotected aspartic acid.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Reaction Mechanisms: Quantum calculations can model the transition states of reactions, such as the acid-catalyzed deprotection of the Boc and OtBu groups, providing a detailed understanding of the reaction pathways and kinetics.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Studies on related systems have demonstrated the utility of MD in understanding how amino acid residues, including aspartic acid, affect the properties of biomolecules. nih.govaip.orgresearchgate.net For instance, simulations can reveal how the bulky and hydrophobic protecting groups (Boc and OtBu) restrict the conformational freedom of the aspartic acid side chain and influence local peptide backbone folding. They also allow for the study of interactions with solvent molecules and the dicyclohexylamine (B1670486) (DCHA) counter-ion, which can affect solubility and crystalline structure.
| Simulation Focus | Key Insights Gained | Relevance to Boc-Asp(OtBu)-OH |
|---|---|---|
| Conformational Sampling | Identifies the most stable three-dimensional arrangements (conformations) of the peptide chain. | Predicts how the bulky Boc and OtBu groups influence the local secondary structure (e.g., turns, helices). acs.org |
| Solvent Interactions | Analyzes the distribution and interaction of water or organic solvent molecules around the peptide. | Assesses the hydrophobicity imparted by the protecting groups and the role of the DCHA salt in solubility. |
| Peptide Stability | Evaluates structural stability by monitoring properties like root-mean-square deviation (RMSD) over time. nih.gov | Helps understand how incorporating this residue affects the overall stability of a synthetic peptide. |
| Intramolecular Interactions | Maps non-covalent interactions like hydrogen bonds and salt bridges within the molecule. | Determines if the protected side chain forms stabilizing or destabilizing interactions with other parts of the peptide. |
Virtual Screening and Docking Studies for Ligand Discovery
While this compound is a synthetic building block, it is integral to the creation of peptide libraries for virtual screening and ligand discovery. nih.gov Computational workflows can build vast virtual libraries of peptides incorporating this and other non-natural or protected amino acids. nih.govmdpi.com These libraries can then be screened in silico against the three-dimensional structure of a biological target, such as a receptor or enzyme, using molecular docking. frontiersin.orgfrontiersin.org
This process allows researchers to:
Identify Potential Binders: Docking algorithms predict the binding mode and estimate the binding affinity of each peptide in the virtual library to the target protein.
Optimize Peptide Ligands: By systematically modifying the peptide sequence with building blocks like Boc-Asp(OtBu)-OH, researchers can computationally predict which modifications are likely to enhance binding affinity or specificity. mdpi.com
Rational Drug Design: This approach accelerates the discovery of novel peptide-based therapeutics by prioritizing the most promising candidates for chemical synthesis and experimental validation, saving significant time and resources. nih.gov
Emerging Trends in Amino Acid Protecting Group Chemistry
The field of peptide synthesis is continually evolving, with a strong focus on developing more efficient and versatile chemical tools. This compound belongs to the well-established tert-butyl-based protection strategy, but new research is pushing the boundaries of what is possible.
Development of Novel Orthogonal Protecting Groups with Enhanced Properties
The synthesis of complex peptides, such as cyclic, branched, or multi-disulfide-bridged peptides, requires a high degree of chemical control. This is achieved through the use of "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. aurigeneservices.comrsc.org While the standard Fmoc/tBu strategy is robust, there is a drive to develop novel protecting groups with unique deprotection mechanisms to expand the synthetic toolbox. acs.orgnih.gov
| Protecting Group Class | Deprotection Condition | Example Group(s) | Key Advantage |
|---|---|---|---|
| Acid-Labile | Strong or mild acid (e.g., TFA) | Boc, tBu, Trt | Well-established, widely used in Boc-SPPS. aurigeneservices.com |
| Base-Labile | Base (e.g., Piperidine) | Fmoc, Alloc | Orthogonal to acid-labile groups; cornerstone of Fmoc-SPPS. |
| Fluoride-Labile | Fluoride (B91410) ions (e.g., TBAF) | Silyl (B83357) ethers, Phenacyl esters | Provides an additional layer of orthogonality for complex syntheses. jst.go.jp |
| Reductively-Labile (Thiolysis) | Thiols (e.g., DTT) | StBu, Pyridazinedione (PD) | Mild, selective deprotection, useful for cysteine protection. rsc.org |
| Metal-Catalyzed | Palladium or Gold catalysts | Alloc, Epoc | Highly specific and mild deprotection conditions. rsc.org |
| Safety-Catch | Two-step: chemical activation followed by cleavage | Various sulfonamides | Group is stable until "activated" by a specific chemical reaction. acs.org |
The development of these novel groups, such as the gold(III)-labile Epoc group or new thiol-labile groups, provides chemists with more options for designing sophisticated synthetic routes to access previously challenging peptide structures. rsc.orgrsc.org
Strategies for Site-Selective Chemical Modifications in Complex Biomolecules
A major frontier in chemical biology is the ability to perform precise chemical modifications at specific sites within large biomolecules like proteins. nih.govmdpi.comnih.gov These strategies are essential for creating antibody-drug conjugates, fluorescently labeled proteins for imaging, and for studying post-translational modifications. A common and powerful method is the "tag-and-modify" approach. ox.ac.ukacs.org
In this strategy, a protected amino acid with a unique functional group (the "tag") is incorporated into a peptide or protein during its synthesis. Boc-Asp(OtBu)-OH is a prime example of a precursor to such a tag. Once the peptide is synthesized and folded, the protecting groups are removed, exposing the side-chain carboxylic acid of the aspartate residue. This carboxylic acid can then serve as a chemical handle for a subsequent, highly selective ("bioorthogonal") reaction to attach another molecule of interest.
The use of protected building blocks like Boc-Asp(OtBu)-OH is fundamental to this process because:
It ensures positional control: The tag is placed only at the desired location in the amino acid sequence during solid-phase peptide synthesis.
It prevents side reactions: The protecting groups mask the reactive side chain until it is needed for the final modification step.
This approach, which relies on the principles of protecting group chemistry, enables the construction of highly complex and functional biomolecular conjugates that are invaluable for both basic research and therapeutic development. nih.govox.ac.uk
Integration with Noncanonical Amino Acid Research and Protein Engineering
The use of this compound extends into the innovative field of noncanonical amino acid (ncAA) incorporation into peptides and proteins. This integration allows for the creation of novel biomolecules with enhanced or unique properties. The foundational principle of protein engineering with ncAAs relies on the precise, site-specific insertion of these unique building blocks into a growing peptide chain. This compound, as a protected form of a canonical amino acid, plays a crucial role in the synthetic schemes that accommodate these atypical residues.
In this context, the Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl) protecting groups are compatible with the orthogonality required for many ncAA incorporation strategies. Researchers can selectively deprotect the alpha-amino group of the growing peptide chain without prematurely removing the side-chain protecting groups of either the canonical or noncanonical residues, or the OtBu group on the aspartic acid. This chemical selectivity is paramount for the successful synthesis of proteins engineered with ncAAs.
Research findings have demonstrated the utility of Boc-protected amino acids in synthetic schemes that also involve ncAAs bearing bioorthogonal functional groups, such as azides or alkynes. These groups are later used for specific chemical modifications of the protein, a technique often referred to as bioorthogonal chemistry. The stability of the Boc and OtBu groups under the conditions required to handle and couple many ncAAs makes this compound a reliable component in these complex syntheses.
Table 1: Compatibility of this compound in Protein Engineering Strategies
| Strategy | Role of this compound | Key Considerations |
|---|---|---|
| Site-Specific ncAA Incorporation | Standard building block used alongside ncAA derivatives in solid-phase peptide synthesis (SPPS). | Orthogonality of protecting groups is essential to prevent unwanted side reactions with the ncAA. |
| Bioorthogonal Ligation | Incorporated into a peptide sequence that also contains an ncAA with a bioorthogonal handle (e.g., azide). | The protecting groups must be stable during the coupling of the ncAA and subsequent ligation reactions. |
| Peptide Stapling | Used in the synthesis of peptide helices that are "stapled" using specialized ncAAs to enhance stability and cell permeability. | The deprotection conditions for Boc and OtBu must not interfere with the integrity of the stapling linker. |
Process Analytical Technology (PAT) Implementation in Peptide Synthesis Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.com In the context of peptide synthesis involving this compound, PAT provides real-time insights into the reaction, enabling enhanced control and consistency. mt.com
The implementation of PAT in solid-phase peptide synthesis (SPPS) can monitor several key stages of the cycle. schmidt-haensch.com For instance, in-situ spectroscopic methods can be employed to monitor the completeness of the coupling reaction when this compound is being added to the resin-bound peptide. Similarly, the deprotection step, where the Boc group is removed, can be monitored to ensure complete reaction and to optimize reaction times, thereby minimizing potential side reactions.
One of the key PAT tools applicable to peptide synthesis is Fourier-transform infrared spectroscopy (FTIR), which can track the disappearance of the free amine on the resin and the appearance of the amide bond during coupling. Another powerful technique is refractive index (RI) measurement, which can monitor changes in the concentration of reagents in the reaction solution in real-time, providing a profile of the reaction progress. schmidt-haensch.com
Table 2: Application of PAT in SPPS with this compound
| PAT Tool | Monitored Parameter | Stage of Synthesis | Benefit |
|---|---|---|---|
| FTIR Spectroscopy | Amide bond formation, disappearance of free N-terminal amine. | Coupling of this compound. | Real-time confirmation of coupling efficiency, optimization of reaction time. |
| Refractive Index (RI) | Changes in reagent concentration in the liquid phase. schmidt-haensch.com | Coupling, deprotection, and washing steps. schmidt-haensch.com | Ensures completeness of reaction and washing, leading to higher purity. schmidt-haensch.com |
| UV-Vis Spectroscopy | Detection of the cleaved Boc protecting group. | Deprotection step. | Precise determination of deprotection endpoint, preventing over-exposure to acidic reagents. |
Optimization of Synthetic Workflows for Enhanced Yield and Efficiency
The optimization of synthetic workflows is critical for maximizing the yield and purity of peptides synthesized using this compound. Key areas of focus include the choice of coupling reagents, solvent systems, reaction times, and purification methods. The dicyclohexylammonium (B1228976) (DCHA) salt form of Boc-Asp(OtBu)-OH enhances its stability and handling properties, but its efficient use in synthesis depends on a well-optimized process. chemimpex.com
One of the primary areas for optimization is the coupling step. The choice of activating agent can significantly impact the efficiency of the reaction and the level of side reactions, such as racemization. Researchers often screen various coupling reagents to find the optimal balance between reaction speed and the preservation of chiral integrity.
Table 3: Parameters for Optimization in Peptide Synthesis
| Parameter | Objective | Common Approaches | Expected Outcome |
|---|---|---|---|
| Coupling Reagent | Maximize coupling efficiency, minimize racemization. | Screening of reagents (e.g., HBTU, HATU, DIC/HOBt). | Higher crude peptide purity and yield. |
| Solvent System | Ensure solubility of reagents and swelling of the resin. nih.gov | Use of green solvents or solvent mixtures. nih.gov | Improved reaction kinetics and reduced environmental impact. nih.gov |
| Reaction Time | Ensure complete reaction at each step. | Real-time monitoring using PAT. mt.comemerson.com | Reduced cycle times and prevention of incomplete couplings or deprotections. |
| Purification | Achieve high purity of the final peptide. | Optimization of HPLC conditions (e.g., gradient, column chemistry). | Isolation of the target peptide with desired purity for its intended application. |
Advancements in Sustainable and Green Chemistry Practices for Peptide Synthesis
The pharmaceutical industry is increasingly focusing on sustainable and green chemistry practices to reduce the environmental impact of manufacturing processes. iris-biotech.de Traditional peptide synthesis, which often utilizes hazardous solvents and reagents in large quantities, is a key area for improvement. iris-biotech.de While this compound is a staple in established synthetic routes, research is ongoing to make its use more environmentally friendly.
A major focus of green chemistry in peptide synthesis is the replacement of conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives. mdpi.com These alternatives are chosen based on their lower toxicity, biodegradability, and derivation from renewable resources. The challenge lies in finding green solvents that offer comparable performance in terms of resin swelling and reagent solubility.
Another significant advancement is the development of more atom-economical processes. This includes the use of catalytic reagents and the recycling of solvents and excess reagents. mdpi.com For example, systems for recycling the deprotection solution in SPPS have been shown to reduce reagent usage by up to 50% without compromising the quality of the final product. mdpi.com
Furthermore, research into alternative protecting groups that can be cleaved under milder, more environmentally benign conditions is gaining traction. One such example is the Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) protecting group, which is compatible with aqueous conditions. researchgate.net While distinct from the Boc strategy, the principles learned from developing these greener methods can inform the optimization of existing processes that use traditional reagents like this compound.
Table 4: Green Chemistry Approaches in Peptide Synthesis
| Green Chemistry Principle | Application in Peptide Synthesis | Example |
|---|---|---|
| Safer Solvents | Replacement of hazardous solvents like DMF and DCM. mdpi.com | Use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or N-formylmorpholine (NFM). |
| Atom Economy | Minimizing waste by maximizing the incorporation of materials into the final product. | Recycling of deprotection reagents and solvents. mdpi.com |
| Design for Energy Efficiency | Reducing the energy consumption of the synthesis process. | Microwave-assisted peptide synthesis to reduce reaction times. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Development of bio-based solvents and reagents. |
Q & A
Q. What are the critical steps for synthesizing and purifying Boc-Asp(OtBu)-OH·DCHA, and how can researchers optimize yield?
- Methodological Answer : The synthesis involves introducing tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups to aspartic acid, followed by dicyclohexylamine (DCHA) salt formation. Key steps include:
- Amino Acid Protection : Use Boc anhydride in a basic medium (e.g., NaHCO₃) to protect the α-amino group .
- Side-Chain Protection : Employ tert-butyl esters for the β-carboxylic acid group under acidic conditions (e.g., HCl/dioxane) .
- Salt Formation : React the protected aspartic acid with DCHA in a non-polar solvent (e.g., ethyl acetate) to enhance crystallinity .
- Purification : Optimize yield via recrystallization (solvent: hexane/ethyl acetate mixtures) and validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How should researchers characterize Boc-Asp(OtBu)-OH·DCHA to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H/¹³C spectra for Boc (δ ~1.4 ppm for tert-butyl), OtBu (δ ~1.2–1.3 ppm), and DCHA protons (δ ~1.0–2.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 470.6 g/mol) using ESI-MS in positive ion mode .
- HPLC : Use a retention time comparison with a certified reference standard (if available) .
Q. What storage conditions are recommended to maintain Boc-Asp(OtBu)-OH·DCHA stability?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers.
- Pre-dry the compound under vacuum (24 hours) to prevent hydrolysis of the tert-butyl ester .
- Monitor degradation via periodic HPLC analysis (e.g., every 6 months) to detect free aspartic acid or DCHA byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Boc-Asp(OtBu)-OH·DCHA solubility data across studies?
- Methodological Answer :
- Controlled Solubility Testing : Standardize solvents (e.g., DMSO, THF, ethyl acetate) and temperatures (25°C ± 1°C) to replicate conflicting conditions .
- Purity Validation : Cross-check impurity profiles (e.g., residual DCHA or Boc-deprotected species) using LC-MS .
- Crystallography : Perform single-crystal X-ray diffraction to assess if polymorphic forms influence solubility differences .
Q. What mechanistic insights are critical for optimizing Boc-Asp(OtBu)-OH·DCHA in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Efficiency : Monitor Fmoc-deprotection (20% piperidine/DMF) and coupling (HBTU/DIPEA activation) kinetics via UV-Vis spectroscopy (λ = 301 nm for Fmoc release) .
- Side Reactions : Use MALDI-TOF MS to detect aspartimide formation (common in Asp residues) and mitigate via low-temperature coupling (0–4°C) .
- Scale-Up Challenges : Conduct DoE (Design of Experiments) to balance reaction time, solvent volume, and reagent excess (e.g., 2–3 eq. HBTU) .
Q. How can computational modeling enhance the design of Boc-Asp(OtBu)-OH·DCHA derivatives for peptide therapeutics?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate tert-butyl group steric effects on peptide backbone conformation (software: GROMACS/AMBER) .
- DFT Calculations : Predict Boc/OtBu deprotection energetics (e.g., acidolysis with TFA) to guide synthetic routes .
- Docking Studies : Model interactions between DCHA salts and resin surfaces in SPPS to improve loading efficiency .
Q. What strategies validate the absence of racemization in Boc-Asp(OtBu)-OH·DCHA during peptide chain elongation?
- Methodological Answer :
- Chiral HPLC : Use a Chirobiotic T column (mobile phase: MeOH/0.1% acetic acid) to separate L/D-Asp enantiomers .
- Marfey’s Analysis : Derivatize hydrolyzed samples with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and compare retention times to standards .
- Circular Dichroism (CD) : Monitor optical activity shifts in peptide intermediates (λ = 200–250 nm) .
Data Analysis & Reproducibility
Q. How should researchers address inconsistent NMR data for Boc-Asp(OtBu)-OH·DCHA across labs?
- Methodological Answer :
- Standardized Protocols : Adopt identical solvent systems (e.g., CDCl₃ with 0.03% TMS) and probe temperatures (25°C) .
- Collaborative Validation : Share raw FID files between labs to rule out processing software artifacts (e.g., MestReNova vs. TopSpin) .
- Paramagnetic Doping : Add Cr(acac)₃ to reduce relaxation delays and confirm peak assignments .
Q. What statistical approaches are recommended for analyzing Boc-Asp(OtBu)-OH·DCHA stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use Arrhenius modeling (pH 1–13, 40–60°C) to predict degradation kinetics .
- Multivariate Analysis (MVA) : Apply PCA (Principal Component Analysis) to correlate pH, temperature, and degradation byproduct formation .
- LC-MS/MS : Quantify degradation markers (e.g., free aspartic acid) with a calibration curve (R² ≥ 0.99) .
Experimental Design & Validation
Q. How to design a study comparing Boc-Asp(OtBu)-OH·DCHA with alternative Asp-protecting groups (e.g., Bzl, Trt)?
- Methodological Answer :
- Controlled Variables : Fix coupling reagents (HBTU/HOBt), solvents (DMF), and resin type (Wang resin) .
- Response Metrics : Measure coupling efficiency (Kaiser test), racemization (HPLC), and final peptide purity (% by LC-MS) .
- Cost-Benefit Analysis : Calculate material costs (USD/g) and synthetic steps for each protecting group .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
